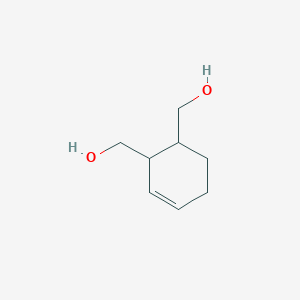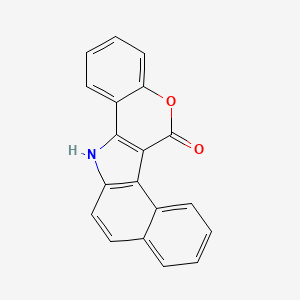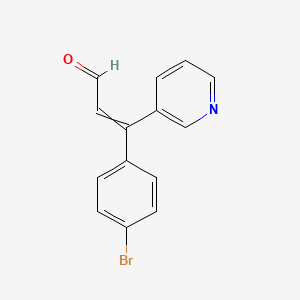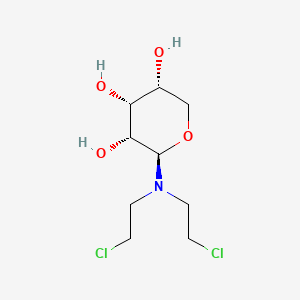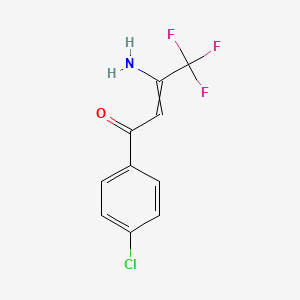
2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- is a synthetic organic compound characterized by the presence of a butenone backbone, an amino group, a chlorophenyl group, and three fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Butenone Backbone: This can be achieved through aldol condensation of acetaldehyde and acetone, followed by dehydration to form 2-buten-1-one.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution using ammonia or an amine derivative.
Attachment of the Chlorophenyl Group: This step involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of Fluorine Atoms: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under UV light or through the use of a trifluoromethylating agent like Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or chlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or amine derivatives for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino and chlorophenyl groups contribute to its binding affinity and specificity towards certain proteins or enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Buten-1-one, 3-amino-1-(4-fluorophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-methylphenyl)-4,4,4-trifluoro-
Uniqueness
2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
80070-76-4 |
|---|---|
Fórmula molecular |
C10H7ClF3NO |
Peso molecular |
249.61 g/mol |
Nombre IUPAC |
3-amino-1-(4-chlorophenyl)-4,4,4-trifluorobut-2-en-1-one |
InChI |
InChI=1S/C10H7ClF3NO/c11-7-3-1-6(2-4-7)8(16)5-9(15)10(12,13)14/h1-5H,15H2 |
Clave InChI |
BMXJNQMRQNWOOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
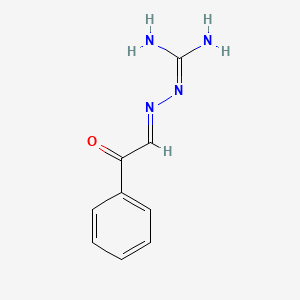
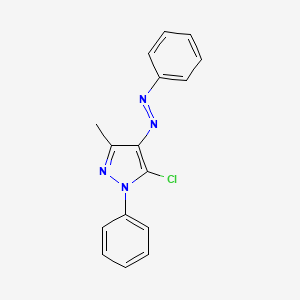
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)

![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
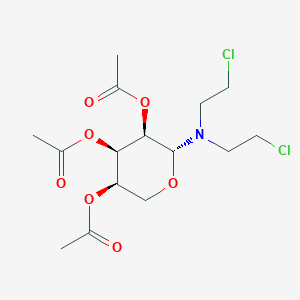
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
